3-methyl-5-{1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidin-2-yl}-1,2-oxazole hydrochloride
Description
3-Methyl-5-{1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidin-2-yl}-1,2-oxazole hydrochloride (CAS: 1955492-55-3) is a heterocyclic compound with the molecular formula C₁₃H₂₀ClN₃O₂ and a molecular weight of 286.77 g/mol. Its structure features a 1,2-oxazole core substituted with a methyl group at position 3 and a pyrrolidine ring at position 5. This compound is synthesized with a purity of ≥97% (NLT, Not Less Than) and is typically supplied as a hydrochloride salt to enhance solubility and stability in aqueous systems .
The stereochemistry of the (2S)-pyrrolidine-2-carbonyl group is critical for its interactions with biological targets, particularly enzymes or receptors sensitive to chiral centers. The 1,2-oxazole ring contributes to its aromatic character and metabolic stability, making it a scaffold of interest in medicinal chemistry for drug discovery applications.
Properties
IUPAC Name |
[2-(3-methyl-1,2-oxazol-5-yl)pyrrolidin-1-yl]-[(2S)-pyrrolidin-2-yl]methanone;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2.ClH/c1-9-8-12(18-15-9)11-5-3-7-16(11)13(17)10-4-2-6-14-10;/h8,10-11,14H,2-7H2,1H3;1H/t10-,11?;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFZPMWISIKDKRA-JMFXEUCVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C2CCCN2C(=O)C3CCCN3.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NOC(=C1)C2CCCN2C(=O)[C@@H]3CCCN3.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-5-{1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidin-2-yl}-1,2-oxazole hydrochloride typically involves multiple steps, including the formation of the oxazole ring and the incorporation of the pyrrolidine moieties. Common synthetic routes may involve the following:
Formation of the oxazole ring: : This often involves cyclization reactions using appropriate precursors such as amino acids and carbonyl compounds under specific conditions (e.g., acid or base catalysis).
Introduction of the pyrrolidine groups: : This can be achieved through nucleophilic substitution reactions where a pyrrolidine derivative is reacted with an appropriate electrophilic intermediate.
Hydrochloride formation: : The final step often involves the addition of hydrochloric acid to convert the base compound into its hydrochloride salt form.
Industrial Production Methods
Industrial production of this compound generally scales up the laboratory synthetic methods with optimizations to improve yield and purity. This often involves:
Batch or continuous flow reactors: : To control reaction conditions precisely and ensure consistent production.
Crystallization techniques: : For purification and conversion of the compound into a stable, manageable form.
Chemical Reactions Analysis
Types of Reactions
The compound 3-methyl-5-{1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidin-2-yl}-1,2-oxazole hydrochloride can undergo several types of chemical reactions:
Oxidation: : Using oxidizing agents to introduce or modify functional groups.
Reduction: : Reduction reactions often involve hydrogenation or use of reducing agents.
Substitution: : Nucleophilic or electrophilic substitution reactions to modify or replace functional groups.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing agents: : Sodium borohydride (NaBH₄), lithium aluminium hydride (LiAlH₄).
Substitution conditions: : Acidic or basic media, appropriate solvents, and temperatures.
Major Products
The major products from these reactions include various substituted oxazoles, pyrrolidine derivatives, and other modified organic compounds.
Scientific Research Applications
Structural Characteristics
The molecular formula of 3-methyl-5-{1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidin-2-yl}-1,2-oxazole hydrochloride is with a molecular weight of approximately 285.77 g/mol. The compound features a five-membered heterocyclic structure that is essential for its biological activity. The presence of pyrrolidine rings contributes to its pharmacological properties, making it a subject of interest in drug design and development .
Medicinal Chemistry Applications
1. Antibacterial Activity:
Research indicates that compounds containing five-membered heterocycles, such as oxazoles and pyrrolidines, exhibit antibacterial properties. These structures can enhance the efficacy and spectrum of activity against various bacterial strains, including those resistant to conventional antibiotics. The incorporation of such heterocycles into drug molecules has been shown to optimize their pharmacokinetic profiles and improve their therapeutic index .
2. Anticancer Potential:
Studies have suggested that derivatives of oxazole compounds may possess anticancer properties. The structural modifications involving pyrrolidine moieties can lead to enhanced selectivity and potency against cancer cells. For instance, compounds similar to 3-methyl-5-{1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidin-2-yl}-1,2-oxazole hydrochloride have been evaluated for their ability to inhibit tumor growth in preclinical models .
3. Neurological Applications:
There is emerging evidence that certain oxazole derivatives can influence neurological pathways, potentially offering therapeutic benefits in neurodegenerative diseases. The ability of these compounds to cross the blood-brain barrier makes them suitable candidates for further investigation in treating conditions such as Alzheimer's disease and Parkinson's disease .
Case Studies
Mechanism of Action
The mechanism of action of 3-methyl-5-{1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidin-2-yl}-1,2-oxazole hydrochloride is often linked to its ability to interact with specific molecular targets and pathways:
Binding to enzymes: : Inhibits or modulates the activity of target enzymes by binding to their active sites.
Pathway modulation: : Affects cellular pathways by interacting with key proteins or receptors.
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Heterocyclic Compounds
Key Observations:
Core Heterocycle: The target compound’s 1,2-oxazole core differs from the 1,2,4-oxadiazole () and 1,2,4-triazole () analogs. The 1,2,4-triazole derivative () may exhibit stronger hydrogen-bonding capacity due to additional nitrogen atoms .
Substituent Effects: The pyrrolidine-2-carbonyl group in the target compound introduces a chiral center and a hydrogen-bond acceptor/donor site, which is absent in the simpler 2-methyl-pyrrolidine substituent () . The methanesulfonyl group in enhances metabolic stability by resisting oxidative degradation compared to carbonyl groups .
Salt Form and Solubility: The target compound’s hydrochloride salt improves aqueous solubility, whereas the dihydrochloride salt in may offer even greater solubility for intravenous formulations .
Pharmacological and Physicochemical Properties
Table 2: Comparative Pharmacological Data
Key Insights:
- Lipophilicity : The target compound’s higher LogP (1.8) suggests better membrane permeability than the more polar triazole and sulfonyl analogs.
- Solubility : The dihydrochloride salt () and methanesulfonyl derivative () exhibit superior solubility, advantageous for oral or parenteral delivery.
- Metabolic Stability : The methanesulfonyl group () significantly extends half-life, likely due to resistance to cytochrome P450-mediated oxidation .
Biological Activity
3-Methyl-5-{1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidin-2-yl}-1,2-oxazole hydrochloride, also known by its CAS number 1290186-26-3, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its mechanism of action, efficacy in various assays, and potential therapeutic applications.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₉N₃O₂ |
| Molecular Weight | 249.31 g/mol |
| IUPAC Name | [2-(3-methyl-1,2-oxazol-5-yl)pyrrolidin-1-yl]-[(2S)-pyrrolidin-2-yl]methanone |
| CAS Number | 1290186-26-3 |
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. It has been shown to act as an inhibitor of prolyl oligopeptidase (PREP), a serine protease implicated in various neurodegenerative diseases. The compound exhibits a high binding affinity for PREP, with an IC50 value reported at approximately 5 nM, indicating potent inhibitory activity .
Antiproliferative and Anticancer Properties
Research indicates that derivatives of oxazole compounds, including this one, have exhibited anticancer properties. The mechanism involves the inhibition of cell proliferation by targeting specific kinases involved in cancer pathways. For instance, studies have demonstrated that oxazole-based compounds can effectively inhibit the growth of cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .
Neuroprotective Effects
Due to its ability to inhibit PREP, the compound has been investigated for neuroprotective effects. PREP inhibition is linked to reduced aggregation of α-synuclein, a protein associated with Parkinson's disease. The stabilization of protein phosphatase 2A (PP2A) activity through PREP inhibition may enhance neuroprotective pathways .
Case Studies
-
Inhibition of α-Synuclein Dimerization :
- A study demonstrated that treatment with 3-methyl-5-{1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidin-2-yl}-1,2-oxazole hydrochloride significantly reduced α-synuclein dimerization in vitro. This reduction is crucial as it may prevent the formation of toxic aggregates associated with neurodegenerative diseases .
- Cell Viability Assays :
Research Findings
Recent investigations into the structure-activity relationship (SAR) of oxazole derivatives have provided insights into optimizing their biological activity. Modifications to the pyrrolidine ring and oxazole structure have been shown to enhance potency against PREP and improve selectivity for cancer cell lines .
Q & A
Q. Basic Research Focus :
- NMR Spectroscopy : ¹H/¹³C NMR can resolve stereochemical ambiguities, particularly for pyrrolidine rings and oxazole moieties. For example, coupling constants in NOESY/ROESY experiments distinguish axial vs. equatorial substituents .
- LCMS and HRMS : Validate molecular weight and fragmentation patterns, especially for hydrochloride salts .
- X-ray Crystallography : Absolute configuration determination via single-crystal analysis, as applied to similar pyrrolidine derivatives .
How should researchers design biological activity assays for pyrrolidine-oxazole hybrids, considering their potential pharmacological applications?
Q. Advanced Research Focus :
- Target Selection : Prioritize assays based on structural analogs. For instance, pyrrolidinone derivatives exhibit antibacterial, antiviral, and anticancer activities .
- In Vitro Models : Use 2D/3D cell cultures to evaluate cytotoxicity (e.g., MTT assays) and mechanism-of-action studies (e.g., enzyme inhibition assays for kinases or proteases) .
- Structure-Activity Relationship (SAR) : Modify substituents (e.g., methyl groups on oxazole) to correlate structural features with bioactivity .
What experimental approaches can resolve contradictions in spectral data (e.g., NMR splitting patterns) for complex pyrrolidine derivatives?
Q. Advanced Research Focus :
- Variable Temperature NMR : Resolve dynamic rotational barriers in pyrrolidine rings by analyzing coalescence temperatures .
- Isotopic Labeling : Use deuterated solvents or ¹⁵N-labeled analogs to simplify spectra and assign overlapping signals .
- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values to validate assignments .
How can researchers evaluate the stability of 3-methyl-5-{1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidin-2-yl}-1,2-oxazole hydrochloride under varying storage conditions?
Q. Basic Research Focus :
- Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) to identify degradation pathways .
- HPLC Stability Indicating Methods : Monitor purity over time using C18 columns and mobile phases with trifluoroacetic acid to separate degradation products .
- Thermal Analysis : DSC/TGA can detect polymorphic transitions or hydrate formation .
What strategies are effective in overcoming solubility challenges for pyrrolidine-oxazole hydrochlorides in aqueous assay buffers?
Q. Advanced Research Focus :
- Co-Solvent Systems : Use DMSO (≤1% v/v) or cyclodextrin-based solubilizers to enhance solubility without denaturing proteins .
- Salt Formation : Explore alternative counterions (e.g., citrate instead of HCl) to improve bioavailability .
- Prodrug Design : Introduce ester or amide prodrug moieties that hydrolyze in vivo to release the active compound .
How can computational chemistry aid in predicting the reactivity and synthetic accessibility of novel pyrrolidine-oxazole analogs?
Q. Advanced Research Focus :
- Retrosynthetic Analysis : Tools like Synthia™ or ASKCOS can propose viable routes by analogy to published syntheses (e.g., palladium-catalyzed cyclizations) .
- DFT Calculations : Predict reaction energetics for key steps (e.g., amide bond formation) and optimize transition states .
- Machine Learning : Train models on existing pyrrolidine synthesis data to prioritize high-yield reaction conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
